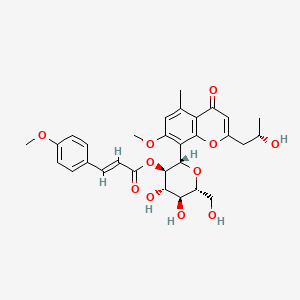
Aloeresin J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloeresin J is a bioactive compound derived from the Aloe species, particularly from Aloe vera and Aloe ferox. It belongs to the class of chromones, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aloeresin J can be synthesized through various methods, including enzymatic hydrolysis and chemical extraction. One common method involves the hydrolysis of aloeresin A, an ester of aloesin, using hydrolytic enzymes such as esterase, lipase, and protease . The reaction conditions typically include a temperature of 37°C, a pH of 5.5, and a reaction time of 4 hours .
Industrial Production Methods
Industrial production of this compound often involves the extraction of aloesin from Aloe vera rind using green solvents such as ethanol, propylene glycol, and glycerol . The process is optimized by adjusting variables such as time, temperature, solvent composition, and solid/liquid ratio to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Aloeresin J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Utilized in the cosmetic industry for its skin-lightening and antioxidant properties
Wirkmechanismus
The mechanism of action of aloeresin J involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis . Additionally, this compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria and inhibiting their growth . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Vergleich Mit ähnlichen Verbindungen
Aloeresin J can be compared with other similar compounds such as aloesin, aloeresin A, and isoaloeresin D. While all these compounds belong to the chromone class and share similar biological activities, this compound is unique due to its specific molecular structure and enhanced bioactivity . Aloesin, for example, is primarily used for its skin-lightening properties, whereas this compound has broader applications in antimicrobial and anti-inflammatory treatments .
List of Similar Compounds
- Aloesin
- Aloeresin A
- Isoaloeresin D
- Aloeresin E
Eigenschaften
Molekularformel |
C30H34O11 |
|---|---|
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H34O11/c1-15-11-21(38-4)25(28-24(15)20(33)13-19(39-28)12-16(2)32)29-30(27(36)26(35)22(14-31)40-29)41-23(34)10-7-17-5-8-18(37-3)9-6-17/h5-11,13,16,22,26-27,29-32,35-36H,12,14H2,1-4H3/b10-7+/t16-,22+,26+,27-,29-,30+/m0/s1 |
InChI-Schlüssel |
FNUOBRXWAGWDBY-KZCYWRJKSA-N |
Isomerische SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)OC |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
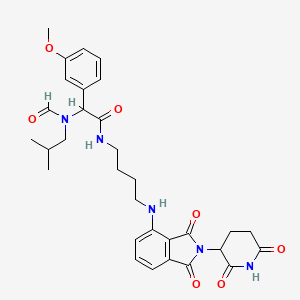

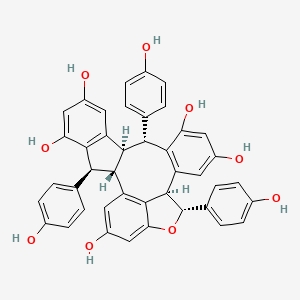
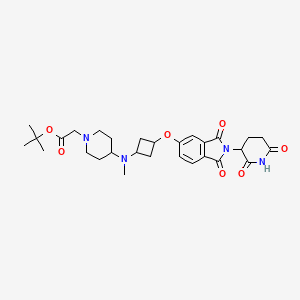


![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
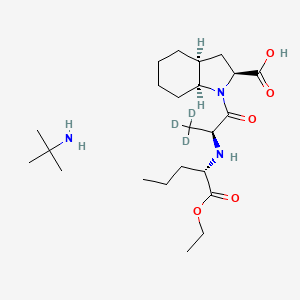
![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)

